molecular formula C10H14ClNO B2947038 2-Amino-1-(2,5-dimethylphenyl)ethan-1-one hydrochloride CAS No. 137577-90-3

2-Amino-1-(2,5-dimethylphenyl)ethan-1-one hydrochloride

Cat. No.: B2947038
CAS No.: 137577-90-3
M. Wt: 199.68
InChI Key: MUUFEBYUDXLJQD-UHFFFAOYSA-N
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Description

2-Amino-1-(2,5-dimethylphenyl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C10H14ClNO. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group attached to an ethanone backbone, with two methyl groups on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(2,5-dimethylphenyl)ethan-1-one hydrochloride typically involves the reaction of 2,5-dimethylbenzaldehyde with nitromethane to form 2,5-dimethyl-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield 2-Amino-1-(2,5-dimethylphenyl)ethan-1-one. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further reduce the ethanone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: 2,5-Dimethylbenzoic acid.

    Reduction: 2-Amino-1-(2,5-dimethylphenyl)ethanol.

    Substitution: Various substituted ethanone derivatives.

Scientific Research Applications

2-Amino-1-(2,5-dimethylphenyl)ethan-1-one hydrochloride is utilized in several research areas:

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. It can act as an enzyme inhibitor or activator, depending on the context. The amino group allows it to form hydrogen bonds with active sites of enzymes, influencing their activity. The exact pathways involved vary depending on the specific application and target enzyme.

Comparison with Similar Compounds

  • 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one hydrochloride
  • 2-Amino-1-(2,4-dimethylphenyl)ethan-1-one hydrochloride

Comparison:

Properties

IUPAC Name

2-amino-1-(2,5-dimethylphenyl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-7-3-4-8(2)9(5-7)10(12)6-11;/h3-5H,6,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUFEBYUDXLJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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